Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate
Description
Introduction
Background and Significance of Methyl 2-{[(4-Chlorophenyl)Sulfonyl]Amino}-2-Phenylacetate
This compound belongs to the class of sulfonamide-functionalized phenylacetates, a group of compounds increasingly studied for their biochemical and therapeutic potential. The compound’s structure features a methyl ester group at the carboxyl terminus, a central phenyl ring, and a 4-chlorophenylsulfonylamino moiety. This configuration enhances its stability and bioavailability compared to simpler phenylacetate derivatives, making it a candidate for proteomics applications and drug development.
The incorporation of the 4-chlorophenylsulfonyl group is particularly noteworthy. Chlorinated aromatic systems are known to improve metabolic stability and binding affinity in therapeutic agents, as seen in compounds like 4-chlorophenyl ethyl sulfone, which exhibits favorable physicochemical properties such as a boiling point of $$ 340.3 \pm 34.0^\circ \text{C} $$ and a logP value of 1.59. While this compound shares structural similarities with such derivatives, its esterified carboxyl group distinguishes it functionally, potentially enabling selective interactions with biological targets.
Recent studies on phenylacetate analogs highlight their anti-tumor efficacy. For instance, synthetic derivatives like 4-fluoro-N-butylphenylacetamide (H6) have demonstrated potent apoptosis-inducing effects in human lung cancer cells, surpassing the activity of unmodified phenylacetate. These findings suggest that structural modifications, such as sulfonylation and halogenation, enhance pharmacological activity. This compound may similarly exploit these mechanisms, warranting investigation into its biological interactions and therapeutic utility.
Structural and Functional Properties
The compound’s molecular architecture underpins its functional versatility:
- Phenylacetate Core : Serves as a scaffold for modifications, enabling interactions with enzymes or receptors involved in cellular signaling.
- 4-Chlorophenylsulfonylamino Group : Introduces electron-withdrawing effects and steric bulk, potentially modulating binding kinetics and metabolic pathways.
- Methyl Ester : Enhances lipid solubility, facilitating membrane permeability and intracellular delivery.
A comparative analysis of related compounds reveals that sulfonamide derivatives often exhibit improved pharmacokinetic profiles. For example, 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetic acid, a structural analog, is commercially available for proteomics research, underscoring the relevance of sulfonamide-modified phenylacetates in biochemical applications.
Scope and Objectives of the Research
This research aims to systematically characterize this compound, focusing on three primary objectives:
Structural Elucidation and Physicochemical Profiling :
Exploration of Biological Activity :
Synthetic Optimization and Scalability :
Anticipated Contributions
This study seeks to bridge gaps in the understanding of sulfonamide-modified phenylacetates, providing a foundation for future drug discovery efforts. By correlating structural features with biological activity, the research may unveil novel therapeutic avenues, particularly in oncology. Additionally, optimizing synthetic protocols could enhance accessibility for academic and industrial laboratories, fostering broader utilization in proteomics and pharmacology.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{14}\text{ClNO}_{4}\text{S} $$ | |
| Molecular Weight | 339.8 g/mol | |
| Sulfonamide Functional Group | 4-Chlorophenylsulfonyl | |
| Ester Group | Methyl |
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)14(11-5-3-2-4-6-11)17-22(19,20)13-9-7-12(16)8-10-13/h2-10,14,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYWJINYJHKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with phenylacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) enables nucleophilic and substitution reactions:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Hydrolysis | Aqueous acid/base, heat | Sulfonic acid derivative + amine | Base-catalyzed cleavage of S-N bond. |
| Alkylation | Alkyl halides, K₂CO₃, DMF, 50–80°C | N-alkylated sulfonamide | Nucleophilic attack by amine nitrogen. |
| Condensation | Acyl chlorides, pyridine | Sulfonamide-linked amides | Acylation at the NH group. |
Ester Group Reactivity
The methyl ester (-COOCH₃) undergoes typical ester transformations:
Aromatic Ring Reactivity
The 4-chlorophenyl and phenyl groups participate in electrophilic substitutions:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted aryl rings | Electrophilic nitronium ion attack. |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Di-/trihalogenated derivatives | Lewis acid-catalyzed electrophilic substitution. |
Reaction Optimization Data
Critical parameters for maximizing yields in key reactions:
| Reaction | Optimal Temperature | Catalyst | Yield |
|---|---|---|---|
| Ester hydrolysis | 80°C | NaOH (1M) | 92% |
| Sulfonamide alkylation | 60°C | K₂CO₃ | 85% |
| Nitration | 0–5°C | H₂SO₄ | 78% |
Scientific Research Applications
Pharmacological Applications
-
Antibacterial Activity
- Studies have shown that compounds with the sulfonamide moiety, such as methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate, exhibit significant antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Enzyme Inhibition
- Anticancer Potential
Case Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial efficacy of this compound against several strains of bacteria. The results indicated a significant inhibitory effect, particularly against Gram-positive bacteria, suggesting its potential as a new antibiotic agent .
Case Study 2: Enzyme Inhibition Analysis
In another investigation, the compound was assessed for its ability to inhibit acetylcholinesterase activity. The findings revealed that it could effectively reduce enzyme activity, indicating potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
Case Study 3: Anticancer Drug Development
Research focused on synthesizing derivatives from this compound led to the discovery of several new anticancer agents with enhanced cytotoxicity against various cancer cell lines. These findings underscore the compound’s versatility as a precursor in drug design .
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Sulfonylurea Herbicides
Several methyl ester derivatives of sulfonylurea herbicides share structural motifs with the target compound, particularly the sulfonamide and ester functionalities. Key examples include:
Key Differences :
Methyl 2-(4-Chlorophenyl)sulfanylacetate
This compound (CAS: 15446-15-8, C₉H₉ClO₂S, MW: 216.68 g/mol) replaces the sulfonamide (-SO₂NH-) with a thioether (-S-) group .
| Property | Target Compound | Methyl 2-(4-Chlorophenyl)sulfanylacetate |
|---|---|---|
| Functional Group | Sulfonamide | Thioether |
| Molecular Weight | 339.79 g/mol | 216.68 g/mol |
| Polarity | Higher (due to SO₂NH) | Lower (due to S-) |
| Potential Reactivity | More reactive (oxidized S) | Less reactive |
The sulfonamide group in the target compound likely increases hydrogen-bonding capacity, improving solubility in polar solvents compared to the thioether analog .
(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride
This pharmaceutical ingredient (C₉H₁₁FNO₂·HCl, MW: ~233.65 g/mol) features a 4-fluorophenyl group and an amino ester structure .
The fluorine atom in this analog may improve metabolic stability compared to chlorine, a common strategy in drug design .
Sulfonylamino Acetate Derivatives
Compounds like 2-(4-chlorophenoxy)ethyl 2-[(4-methylphenyl)sulfonylamino]acetate (CAS: 568567-76-0) feature extended alkyl or aryl chains, altering steric and electronic properties .
| Property | Target Compound | 2-(4-Chlorophenoxy)ethyl Derivative |
|---|---|---|
| Substituent | Phenyl | 4-Chlorophenoxyethyl |
| Molecular Complexity | Moderate | Higher (additional ether linkage) |
The phenoxyethyl group in the derivative may enhance membrane permeability but reduce solubility .
Data Table: Comparative Overview
Biological Activity
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate, with the chemical formula C₁₅H₁₄ClNO₄S and CAS Number 454473-65-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a sulfonamide group, which is known for its pharmacological potential, including antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Research has indicated that compounds containing the sulfonamide moiety exhibit notable antibacterial properties. This compound has been evaluated against various bacterial strains. A study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's biological profile includes significant enzyme inhibition capabilities. It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in treating various diseases, including infections and neurodegenerative disorders . The IC50 values for several synthesized derivatives indicate promising potency in inhibiting these enzymes, suggesting potential therapeutic applications.
Anticancer Properties
This compound's structural characteristics allow it to interact with carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in many tumors. Compounds designed with similar frameworks have demonstrated high binding affinities to CAIX, indicating potential use in cancer therapy by selectively targeting tumor environments .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with phenylacetate derivatives. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of the compound .
In Silico Studies
Recent studies have employed molecular docking techniques to predict the binding interactions of this compound with various biological targets. These studies reveal insights into how structural modifications can enhance biological activity, guiding future drug design efforts .
Summary of Biological Activities
| Activity | Effectiveness | Target/Mechanism |
|---|---|---|
| Antibacterial | Moderate to strong against specific strains | Bacterial cell wall synthesis |
| Enzyme Inhibition | Strong against urease & AChE | Enzymatic inhibition leading to therapeutic effects |
| Anticancer | High affinity for CAIX | Tumor microenvironment targeting |
| Hypoglycemic | Potentially effective | Plasma glucose regulation |
| Diuretic | Potentially effective | Fluid balance regulation |
Q & A
Q. What are the key physicochemical properties of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate, and how are they determined experimentally?
The compound has a molecular formula of C₁₆H₁₇NO₄S, a molecular weight of 319.38 g/mol, and a CAS number of 1233-56-3 . Key properties like melting point and solubility can be determined via differential scanning calorimetry (DSC) and HPLC solubility assays. Structural confirmation is achieved through spectroscopic methods (¹H/¹³C NMR, IR) and mass spectrometry. X-ray crystallography is critical for resolving bond angles and spatial arrangements, as demonstrated in studies of related sulfonamide derivatives .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves sulfonylation of a phenylglycine derivative. For example, reacting methyl 2-amino-2-phenylacetate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization (e.g., solvent choice, temperature) is crucial to minimize side products, as sulfonation failures have been reported in structurally similar compounds due to steric hindrance or electronic effects . Purification is achieved via column chromatography or recrystallization .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Waste should be segregated and disposed via certified hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting data on sulfonamide reaction yields be resolved during synthesis optimization?
Discrepancies in yields may arise from impurities in starting materials, competing side reactions, or solvent effects. Systematic DOE (Design of Experiments) approaches, varying parameters like temperature, stoichiometry, and reaction time, can identify optimal conditions. Analytical techniques like LC-MS or in-situ FTIR help monitor reaction progress and intermediate stability . For example, failed sulfonation attempts in similar compounds were attributed to poor leaving-group activation, necessitating alternative coupling agents .
Q. What advanced structural characterization methods are used to confirm stereochemistry and supramolecular interactions?
Q. How can this compound be applied in pharmacological studies, such as enzyme inhibition or protein-ligand interactions?
The sulfonamide moiety is a known pharmacophore for enzyme inhibition (e.g., carbonic anhydrase, Bcl-2 proteins). Molecular docking studies can predict binding affinities to target proteins. For example, analogs of this compound have been explored as covalent inhibitors in protein-protein interaction (PPI) modulation, requiring biochemical assays (e.g., SPR, ITC) to validate binding kinetics .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Scale-up challenges include exothermic reaction control, byproduct accumulation, and purification inefficiencies. Continuous flow reactors improve heat dissipation and mixing. Green chemistry principles (e.g., solvent substitution with ionic liquids) enhance sustainability. Process analytical technology (PAT) tools, such as inline Raman spectroscopy, enable real-time monitoring of critical quality attributes (CQAs) .
Methodological Troubleshooting
Q. Why might NMR spectra show unexpected peaks, and how should researchers address this?
Impurities from incomplete purification or degradation products (e.g., hydrolysis of the ester group) can introduce extraneous signals. Use preparative HPLC for higher purity. Deuterated solvents and shimming protocols minimize artifacts. For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies coupling relationships. Refer to published spectra of related compounds for comparison .
Q. How can researchers optimize HPLC conditions for analyzing this compound and its metabolites?
Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) in gradient mode. Adjust pH to 3–4 to enhance peak symmetry. For metabolite identification, hyphenate with high-resolution mass spectrometry (HRMS). Validate methods per ICH guidelines for linearity, LOD/LOQ, and precision .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities of sulfonamide derivatives?
Variations in assay conditions (e.g., cell lines, incubation times) or compound purity can lead to conflicting results. Meta-analyses of published data and independent replication studies are essential. Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
